4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Description
4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a triazolopyrimidine derivative featuring a morpholine ring at the 2-position and a 4-fluorophenyl group at the 7-position of the heterocyclic core. This compound is synthesized via nucleophilic substitution reactions, where morpholine reacts with a halogenated triazolopyrimidine precursor (e.g., 7-chloro intermediate) under reflux conditions .
Properties
IUPAC Name |
4-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-12-3-1-11(2-4-12)13-5-6-17-14-18-15(19-21(13)14)20-7-9-22-10-8-20/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVMNPZEMKYLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160573 | |
| Record name | 7-(4-Fluorophenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320416-19-1 | |
| Record name | 7-(4-Fluorophenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320416-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Fluorophenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by reacting 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then cyclized with cyanogen bromide to yield the triazolopyrimidine core.
Introduction of the Morpholine Ring: The triazolopyrimidine core is then reacted with morpholine under basic conditions to introduce the morpholine ring at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties.
Biological Research: It is used as a tool compound to study the function of specific proteins and enzymes.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the triazolopyrimidine core provides structural stability. The morpholine ring can modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Modifications at the 2- and 7-Positions
The triazolopyrimidine scaffold is highly versatile, allowing substitutions at the 2- and 7-positions. Key analogs and their distinguishing features are summarized below:
Table 1: Substituent Variations and Physical Properties
Physicochemical Properties
- Solubility : Morpholine’s oxygen-rich structure enhances solubility in polar solvents, whereas sulfonamides and sulfides may favor organic solvents .
Biological Activity
The compound 4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine , identified by its CAS number 871233-87-3, is a heterocyclic compound with significant biological activity. Its unique structure combines a morpholine ring with a triazolo-pyrimidine moiety, which has been associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H9FN4O2 |
| Molecular Weight | 260.22 g/mol |
| IUPAC Name | 7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
| CAS Number | 871233-87-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole and pyrimidine rings are known to exhibit affinity for various biological pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, thereby modulating physiological responses.
- Receptor Binding : It can bind to receptors that play critical roles in neurotransmission and cellular communication.
Antiviral Properties
Recent studies have highlighted the potential of triazolo-pyrimidine derivatives as antiviral agents. For instance, compounds structurally similar to 4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine demonstrated significant antiviral activity against various viruses in vitro. The mechanism involves the inhibition of viral replication through interference with viral enzyme functions .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies indicated that it exhibits cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The observed IC50 values suggest that it is more potent than some currently used chemotherapeutic agents .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various triazole derivatives on MCF-7 cells. The results indicated that compounds with structural similarities to our compound had IC50 values ranging from 10 to 50 µM, demonstrating significant anticancer potential .
- Antiviral Efficacy : Another investigation focused on the antiviral properties of related compounds against the Tobacco Mosaic Virus (TMV). The derivatives exhibited EC50 values as low as 0.20 µM, indicating high efficacy compared to traditional antiviral drugs .
Q & A
Q. What are the common synthetic routes for preparing 4-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrimidines with hydrazine derivatives, followed by functionalization. For example:
- Step 1 : React 4-fluorophenyl-substituted pyrimidine precursors with hydrazine hydrate to form the triazole ring .
- Step 2 : Introduce the morpholine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Optimization : Use microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) to improve yield and regioselectivity . Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (e.g., silica gel, CH₂Cl₂/MeOH 9:1).
Q. How can purity and structural confirmation of the compound be validated?
- Methodological Answer :
- Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Target ≥95% purity .
- Structural Confirmation :
- 1H/13C NMR : Key signals include δ ~8.5 ppm (pyrimidine H), δ ~3.7 ppm (morpholine OCH₂), and δ ~7.0–7.5 ppm (4-fluorophenyl aromatic H) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .
Advanced Research Questions
Q. What crystallographic techniques are suitable for determining the 3D structure of this compound, and how are data analyzed?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/EtOH 1:1). Collect data using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Data Analysis :
- Use SHELX programs for structure solution and refinement .
- Validate bond lengths (e.g., C–N: ~1.33 Å) and angles (e.g., pyrimidine ring: ~120°) against similar triazolopyrimidine structures .
- Key Metrics : R-factor < 0.05, data-to-parameter ratio > 15 .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Perform IC50 assays (e.g., against carbonic anhydrase isoforms) with triplicate measurements to ensure reproducibility .
- Off-Target Screening : Use kinetoplastid proteasome inhibition assays (e.g., Leishmania models) to differentiate target-specific effects from cytotoxicity .
- Statistical Tools : Apply ANOVA or Welch’s t-test to compare datasets, accounting for batch-to-batch variability in compound purity .
Q. What strategies are effective for modifying the morpholine or fluorophenyl moieties to enhance pharmacological properties?
- Methodological Answer :
- Morpholine Modifications : Replace morpholine with thiomorpholine or piperazine to alter lipophilicity (logP) and bioavailability .
- Fluorophenyl Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the para-position to enhance binding affinity to hydrophobic enzyme pockets .
- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like dihydroorotate dehydrogenase (PfDHODH) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
